
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin ring, which is a type of oxygen-containing heterocycle . It also has a chromen-4-one structure, which is a type of oxygen-containing heterocycle commonly found in various natural products and pharmaceuticals.
科学的研究の応用
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been reported to reduce inflammation and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections.
作用機序
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one is not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of NF-κB activation, the modulation of the antioxidant response, and the inhibition of cell cycle progression. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of a variety of cancer cells, reduce inflammation, and protect cells from oxidative damage. Additionally, this compound has been shown to possess anti-microbial activity, with potential applications in the treatment of bacterial infections. In vivo studies have shown that this compound is able to reduce inflammation and protect against oxidative stress in animal models.
実験室実験の利点と制限
The main advantage of using 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one in laboratory experiments is its availability and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
The potential applications of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one are vast and varied. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further studies are needed to explore the potential of this compound in the treatment of bacterial infections. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
合成法
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxy-4H-chromen-4-one can be synthesized either by chemical or biotechnological methods. The chemical synthesis involves the condensation of 2,6-diethyl-4-hydroxy-7-methoxy-2H-chromen-2-one and 1,4-dihydroxy-2,3-benzodioxin in the presence of an acid catalyst. The biotechnological synthesis involves the use of recombinant Escherichia coli to produce this compound. This method has the advantage of being more cost-effective and environmentally friendly than chemical synthesis.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-12-9-14-18(11-15(12)22)26-16(4-2)20(21(14)23)13-5-6-17-19(10-13)25-8-7-24-17/h5-6,9-11,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBZZRFGZXCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

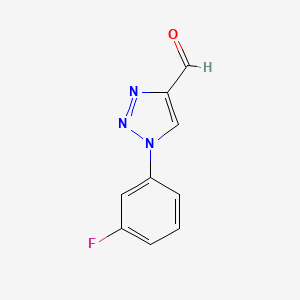
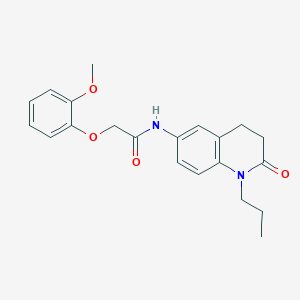
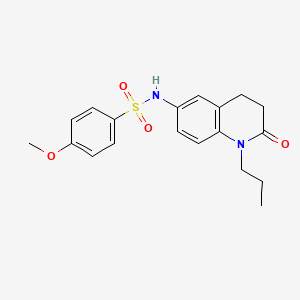
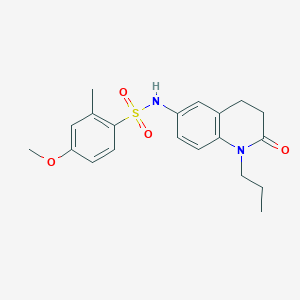
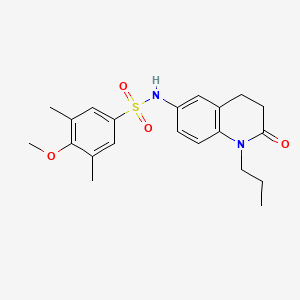
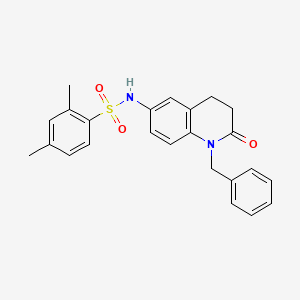
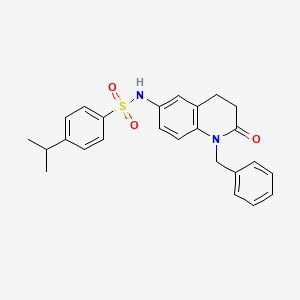
![[ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B6493825.png)
![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)
![1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6493856.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6493870.png)


![1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6493880.png)